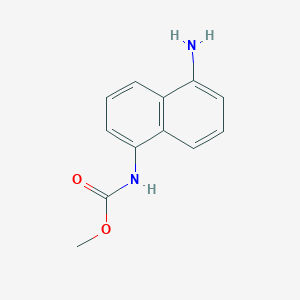
Carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5-aminonaphthalen-1-yl)carbamate: is an organic compound with the molecular formula C12H12N2O2 It is a derivative of naphthalene, featuring an amino group at the 5-position and a carbamate group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Reaction: A common method for synthesizing carbamates involves the reaction of carbonylimidazolide with a nucleophile in water.
Carbamoylation: Another method involves the reaction of arylamines with carbon dioxide in the presence of a base such as DBU, followed by dehydration using activated sulfonium reagents to form the corresponding isocyanate.
Transcarbamoylation: This method uses methyl carbamate as a carbamoyl donor in the presence of a tin catalyst.
Industrial Production Methods: Industrial production of methyl (5-aminonaphthalen-1-yl)carbamate typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl (5-aminonaphthalen-1-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of more complex organic molecules.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate.
- Studied for its potential use in drug delivery systems.
Industry:
- Used in the production of dyes and pigments.
- Employed in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (5-aminonaphthalen-1-yl)carbamate involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Methyl carbamate: A simpler carbamate compound used in similar applications.
Ethyl (5-aminonaphthalen-1-yl)carbamate: A closely related compound with an ethyl group instead of a methyl group.
Naphthalene derivatives: Other derivatives of naphthalene with different functional groups.
Uniqueness: Methyl (5-aminonaphthalen-1-yl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
147169-86-6 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
methyl N-(5-aminonaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)14-11-7-3-4-8-9(11)5-2-6-10(8)13/h2-7H,13H2,1H3,(H,14,15) |
InChI Key |
UJXIWSYYTZWNSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC2=C1C=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















